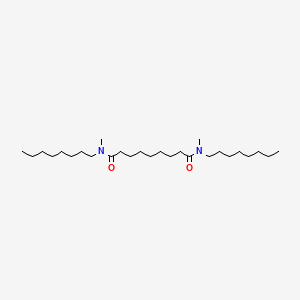
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is an organic compound with the molecular formula C27H54N2O2. It is a diamide derivative of nonane, featuring two octyl groups and two methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide typically involves the reaction of nonanediamine with octyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of nonanediamine attack the carbon atoms of octyl chloride, resulting in the formation of the desired diamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the diamide into primary amines.
Substitution: The compound can participate in substitution reactions, where the octyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar amine functional groups but a shorter carbon chain.
N,N’-Dimethyl-1,3-propanediamine: Another diamine with a different carbon chain length and structure.
Uniqueness
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is unique due to its long octyl chains and specific substitution pattern, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
52832-38-9 |
|---|---|
Molekularformel |
C27H54N2O2 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-dioctylnonanediamide |
InChI |
InChI=1S/C27H54N2O2/c1-5-7-9-11-16-20-24-28(3)26(30)22-18-14-13-15-19-23-27(31)29(4)25-21-17-12-10-8-6-2/h5-25H2,1-4H3 |
InChI-Schlüssel |
PFWSCQOOOILKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)C(=O)CCCCCCCC(=O)N(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


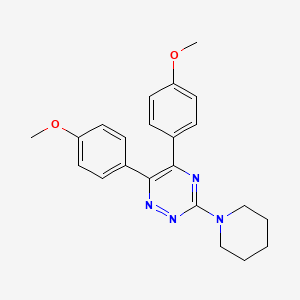
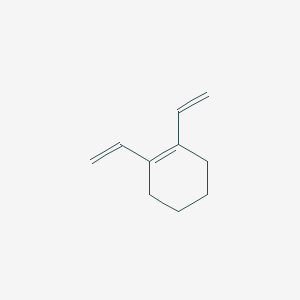
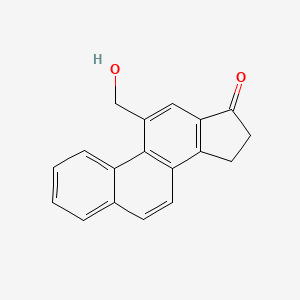
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
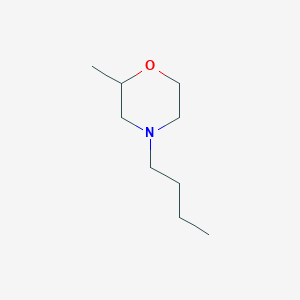
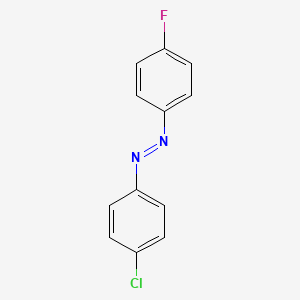
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
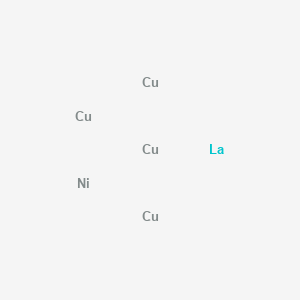
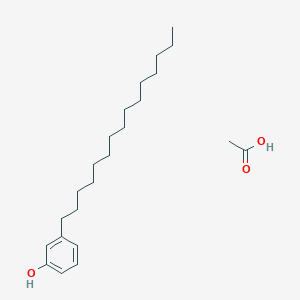
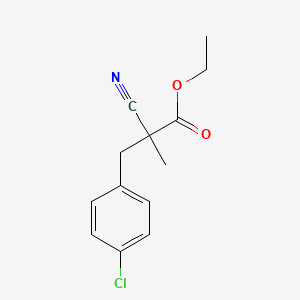
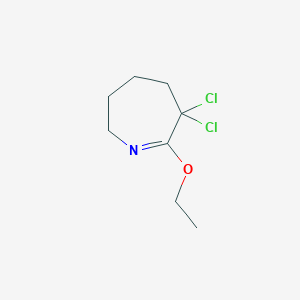
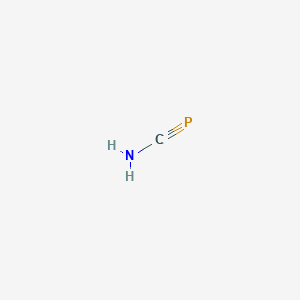
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
